3-Methyl-4-nitrobenzylamine

説明

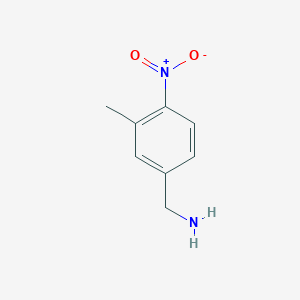

3-Methyl-4-nitrobenzylamine is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Methyl-4-nitrobenzylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and features a benzylamine structure with a methyl and nitro substituent. The presence of the nitro group can influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound can act as selective inhibitors in various biological pathways. The nitro group may play a crucial role in modulating enzyme activities or receptor interactions. For instance, studies have shown that substituted aryl benzylamines can inhibit specific enzymes involved in cancer progression, suggesting a potential therapeutic application for compounds like this compound in oncology .

Inhibition Studies

Inhibition studies have demonstrated varying degrees of activity for related compounds. For example, the IC50 values for certain benzylamine derivatives have been reported, indicating their potency as inhibitors. The IC50 value is a critical measure of a compound's effectiveness; lower values signify higher potency.

Table 2: Inhibition Data for Related Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | Not specified |

| Substituted Aryl Benzylamines | 0.9 - 3.9 |

| Other Analogues | Varies |

Case Studies

- Anti-Cancer Activity : A study focused on the synthesis of substituted aryl benzylamines found that specific modifications could enhance their inhibitory effects on prostate cancer cell lines. The structural alignment and substituent effects were crucial in determining their biological activity .

- Antimicrobial Properties : Another investigation into similar compounds revealed promising antimicrobial activities against various pathogens, suggesting that modifications to the benzylamine structure could yield effective antimicrobial agents .

- Toxoplasmosis Treatment : Research on benzylamine analogues indicated potential anti-parasitic properties, particularly against Toxoplasma gondii. The binding affinity to key enzymes was enhanced by specific substituents on the aromatic ring, highlighting the importance of structural modifications in drug design .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

3-Methyl-4-nitrobenzylamine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for diverse chemical modifications, making it a valuable building block for pharmaceuticals and other organic compounds. The compound's ability to participate in various chemical reactions, such as nitration and methylation, facilitates the production of more complex derivatives .

Synthesis of Chiral Compounds

The compound is particularly important in the synthesis of chiral cyclopalladated complexes. These complexes have applications in the resolution of racemic mixtures, which is vital for producing enantiomerically pure substances used in pharmaceuticals .

Biological Applications

Enzyme Mechanism Studies

In biological research, this compound is employed to study enzyme mechanisms. Its structural properties allow researchers to investigate how enzymes interact with substrates and inhibitors. This understanding can lead to the development of new drugs targeting specific enzymes involved in various diseases.

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties. Nitro compounds are known for their biological activity, and this compound's structure suggests it may exhibit similar properties. Research indicates that nitro compounds can play a role in chemotherapy and treatment for cardiovascular diseases .

Material Science Applications

Fluorescence Quenching

This compound is used as a fluorescence-quenching guest in chiral recognition studies. It has been shown to interact with polymers such as polythiophene and binaphthocrown ethers, enhancing the sensitivity of chirality sensors. These interactions allow for the determination of chiral recognition capabilities through spectral titration methods .

Supramolecular Sensing

Recent studies have demonstrated that this compound can be integrated into supramolecular sensing systems. These systems utilize polymer hosts that amplify binding events with target analytes, significantly enhancing signal detection. The incorporation of this compound into these systems has shown promising results in detecting biologically relevant chiral materials .

Case Study 1: Chiral Recognition Systems

A study published in Chemical Communications explored the use of (S)-α-Methyl-4-nitrobenzylamine as a fluorescence-quenching guest in conjunction with binaphthocrown ether-polythiophene conjugates. The research found that this system exhibited high enantioselectivity and sensitivity, making it effective for chiral recognition applications. The relative affinity between the enantiomers was quantified using spectroscopic techniques, demonstrating the compound's utility in developing advanced sensing technologies .

Case Study 2: Enzyme Mechanism Investigation

In another study focusing on enzyme mechanisms, researchers utilized this compound to probe interactions between enzymes and their substrates. The findings highlighted how modifications to the nitro group influenced enzyme activity and specificity, providing insights into potential drug design strategies targeting specific enzymatic pathways .

特性

IUPAC Name |

(3-methyl-4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCJEHOVOSYKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617154 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229633-56-1 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。